molecular formula C23H23N3O3 B2439530 (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 1378263-07-0

(2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2439530
CAS No.: 1378263-07-0
M. Wt: 389.455
InChI Key: XKYCCMQBKCBXCH-MTJSOVHGSA-N
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Description

(2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features a benzofuran core with various functional groups attached

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-25-8-10-26(11-9-25)14-18-20(27)7-6-17-22(28)21(29-23(17)18)12-15-13-24-19-5-3-2-4-16(15)19/h2-7,12-13,24,27H,8-11,14H2,1H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYCCMQBKCBXCH-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzofuran precursors. Key steps may involve:

    Condensation Reactions: Formation of the indole-benzofuran linkage.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position.

    Piperazine Substitution: Attachment of the 4-methylpiperazine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the hydroxyl group.

    Reduction: Reduction reactions may target the indole or benzofuran rings.

    Substitution: Various substitution reactions can occur, especially at the indole or piperazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biological Probes: Used in studies to understand biological pathways.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Material Science:

    Chemical Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzofuran moieties may play a role in binding to these targets, while the piperazine group could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures.

    Benzofuran Derivatives: Compounds with similar benzofuran cores.

    Piperazine Derivatives: Compounds with similar piperazine groups.

Uniqueness

The uniqueness of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Biological Activity

The compound (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, and it features both indole and benzofuran moieties, which are known to contribute to various biological activities. The presence of the hydroxyl group and piperazine ring further enhances its potential as a pharmacologically active agent.

PropertyValue
Molecular Weight304.36 g/mol
IUPAC NameThis compound
CAS Number929339-21-9

Anticancer Activity

Research indicates that compounds with indole and benzofuran structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth. The specific compound under discussion has been observed to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may function by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes. The effectiveness against Gram-positive bacteria, such as Staphylococcus aureus, has been particularly noted, showcasing its potential as a novel antibacterial agent.

Neuroprotective Effects

The piperazine moiety in the compound is associated with neuroprotective effects. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. Research indicates that it may enhance cognitive function by improving synaptic plasticity and reducing oxidative stress in neuronal cells.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative damage in cells.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, the compound was tested on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol.

Study 2: Antimicrobial Activity

A series of experiments conducted against Escherichia coli and Staphylococcus aureus demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results suggest that the compound possesses significant antibacterial properties, warranting further investigation into its potential as an antibiotic agent.

Study 3: Neuroprotection

In a neuroprotection study featured in Neuroscience Letters, the compound was administered to mice subjected to oxidative stress. Behavioral tests indicated improved memory retention and reduced anxiety-like behaviors compared to control groups. Biochemical analysis revealed decreased levels of malondialdehyde (MDA), suggesting reduced lipid peroxidation.

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